![molecular formula C22H22BrN3O3 B2725633 2-(苯并[d][1,3]二氧杂环戊-5-基)-9-溴-1'-甲基-1,10b-二氢螺[苯并[e]吡嗪[1,5-c][1,3]噁嗪-5,4'-哌啶] CAS No. 489402-82-6](/img/structure/B2725633.png)
2-(苯并[d][1,3]二氧杂环戊-5-基)-9-溴-1'-甲基-1,10b-二氢螺[苯并[e]吡嗪[1,5-c][1,3]噁嗪-5,4'-哌啶]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound is complex, as it contains multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a key structural feature . Unfortunately, the exact molecular structure of this compound is not available in the sources retrieved.科学研究应用
螺哌啶衍生物在 σ 受体配体中
螺哌啶化合物已被研究其对 σ1 和 σ2 受体的亲和力和选择性,这些受体与各种神经和精神疾病有关。对新型螺哌啶的研究表明它们作为高效和亚型选择性配体的潜力,表明它们在探索 σ 受体在疾病状态中的作用和开发治疗剂中的效用 (C. Maier & B. Wünsch, 2002)。
螺衍生物在抗菌和抗炎应用中
另一个应用领域涉及 1,10b-二氢-吡唑并[1,5-c][1,3]苯并恶嗪的螺衍生物,它们显示出抗菌、抗炎和抗氧化活性。这些化合物代表了一类新型的药物,可用于治疗感染和炎症相关疾病 (L. Mandzyuk 等,2020)。
中枢神经系统药物
具有螺[哌啶]结构的化合物已被合成,可作为中枢神经系统 (CNS) 药物的潜在应用。它们的设计和合成是受已知抗抑郁药的结构相似性启发,其修改旨在探索它们在中枢神经系统疾病中的药理活性 (V. Bauer 等,1976)。
新型西格玛受体配体
研究还集中在西格玛受体配体的合成和评估上,其中氮取代基和氧杂环环大小不同的螺化合物已被研究其对西格玛受体的亲和力和选择性。这些发现有助于理解和开发西格玛受体调节剂以用于治疗目的 (C. Maier & B. Wünsch, 2002)。
未来方向
作用机制
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-9-bromo-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-25-8-6-22(7-9-25)26-18(16-11-15(23)3-5-19(16)29-22)12-17(24-26)14-2-4-20-21(10-14)28-13-27-20/h2-5,10-11,18H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYBNKIXGJGPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。